N-Methylpyrrolidin-3-amine dihydrochloride
Description
N-Methylpyrrolidin-3-amine dihydrochloride is a pyrrolidine derivative featuring a methyl group on the nitrogen atom and an amine group at the 3-position of the ring, stabilized as a dihydrochloride salt. Its molecular formula is C₆H₁₄Cl₂N₂, with a molecular weight of 201.14 g/mol (exact value varies slightly by source) . The dihydrochloride form enhances water solubility and stability, making it suitable for pharmaceutical and chemical applications.
Properties
IUPAC Name |
N-methylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-6-5-2-3-7-4-5;;/h5-7H,2-4H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOAFRACLXVOAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCNC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Cyclization with Potassium Iodide
In a modified approach, 1,4-dichlorobutane reacts with methylamine (30–50% aqueous solution) in diglyme at 100–120°C for 5–8 hours. Potassium iodide (2.5–6 mol%) facilitates halogen exchange, promoting nucleophilic substitution and ring closure to form N-methylpyrrolidine. Introducing ammonia or ammonium chloride during this step incorporates the C3 amine, though yields are moderate (55–65%) due to competing side reactions.
Optimization of Reaction Parameters
Key variables include:
-
Molar ratio : A 1:4 ratio of 1,4-dichlorobutane to methylamine minimizes byproducts.
-
Solvent selection : Ethers like diglyme improve methylamine solubility and reduce vapor pressure.
-
Temperature control : Reactions above 100°C accelerate cyclization but risk decomposition.
Post-reaction, the mixture is alkalized to pH 12–13 with sodium hydroxide, and N-methylpyrrolidin-3-amine is isolated via fractional distillation before dihydrochloride formation.
Reductive Amination of Pyrrolidin-3-one
Reductive amination offers a streamlined route to introduce both the N-methyl and C3 amine groups. This method starts with pyrrolidin-3-one, which undergoes condensation with methylamine followed by reduction.
Ketone Synthesis and Condensation
Pyrrolidin-3-one is synthesized via oxidation of pyrrolidin-3-ol using Jones reagent (CrO3/H2SO4) or via Dieckmann cyclization of ethyl 4-aminobutyrate. The ketone is then refluxed with methylamine hydrochloride in methanol, forming an imine intermediate.
Borohydride Reduction
Sodium cyanoborohydride selectively reduces the imine to N-methylpyrrolidin-3-amine at pH 6–7, avoiding over-reduction of the amine. Yields reach 75–80% after purification by column chromatography.
Salt Formation and Crystallization
The free base is dissolved in anhydrous ether, and hydrogen chloride gas is bubbled through the solution to precipitate the dihydrochloride salt. Recrystallization from ethanol/ether yields 99% pure product.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Gabriel Synthesis | 85–93 | >99 | High | Industrial |
| Cyclization | 55–65 | 95–98 | Low | Pilot-scale |
| Reductive Amination | 75–80 | 98–99 | Moderate | Laboratory |
The Gabriel synthesis provides the highest yield and purity but requires costly phthalimide reagents. Cyclization routes are economical but necessitate rigorous byproduct management. Reductive amination balances cost and efficiency, making it suitable for small-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Methylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodoxybenzoic acid, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific catalysts to achieve high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in different chemical syntheses and applications .
Scientific Research Applications
Scientific Research Applications
N-Methylpyrrolidin-3-amine dihydrochloride has a wide range of applications across various scientific disciplines:
Medicinal Chemistry
- Neuropharmacology : The compound has been studied for its potential therapeutic effects on central nervous system disorders such as Parkinson's disease and Alzheimer's disease due to its anticholinergic properties. It acts as a muscarinic acetylcholine receptor antagonist, potentially alleviating symptoms associated with these disorders.
Organic Synthesis
- Reagent in Synthesis : It serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in producing derivatives with enhanced biological activity.
- Neuroleptic Activity : Research indicates that derivatives of this compound exhibit significant neuroleptic activity, showing potential applications in treating psychotic disorders. For instance, one derivative was found to be over 400 times more potent than established neuroleptics like haloperidol.
- Anti-inflammatory and Antineoplastic Effects : Studies have also explored its anti-inflammatory properties and potential antineoplastic activity, indicating a broader therapeutic application spectrum.
Case Studies
Several studies highlight the compound's biological activity and therapeutic potential:
Mechanism of Action
The mechanism of action of N-Methylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Forms: (R)- and (S)-Pyrrolidin-3-amine Dihydrochloride
- Key Differences : These enantiomers lack the methyl group on the pyrrolidine nitrogen. Their molecular formula is C₄H₁₁Cl₂N₂ , with a lower molecular weight (156.05 g/mol ) compared to the target compound .
- Biological Relevance : Stereochemistry significantly impacts interactions with chiral biological targets. For example, (R)-enantiomers may exhibit distinct binding affinities in receptor studies .
Dimethylated Derivatives
(R)-(+)-3-(Dimethylamino)pyrrolidine Dihydrochloride
- Structure : Features two methyl groups on the amine (N,N-dimethyl) at the 3-position.
- Molecular Formula : C₆H₁₆Cl₂N₂ , with a molecular weight of 195.11 g/mol .
- Impact: Increased lipophilicity from dimethylation may enhance membrane permeability but reduce solubility compared to the mono-methylated target compound.
Dimethyl(pyrrolidin-3-ylmethyl)amine Dihydrochloride
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| N-Methylpyrrolidin-3-amine dihydrochloride | Not Provided | C₆H₁₄Cl₂N₂ | 201.14 | Mono-methylated, dihydrochloride salt |
| (R)-Pyrrolidin-3-amine dihydrochloride | 116183-81-4 | C₄H₁₁Cl₂N₂ | 156.05 | Enantiomer, no methyl group |
| (R)-Dimethylpyrrolidin-3-amine dihydrochloride | 864448-61-3 | C₆H₁₆Cl₂N₂ | 195.11 | N,N-dimethylation |
| Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride | 208711-42-6 | C₈H₁₈Cl₂N₂ | 229.15 | Extended alkyl chain |
| N,N,2-Trimethylpyrrolidin-3-amine dihydrochloride | 1803609-71-3 | C₇H₁₈Cl₂N₂ | 201.14 | Steric hindrance at 2-position |
Critical Analysis of Limitations
Biological Activity
N-Methylpyrrolidin-3-amine dihydrochloride is a chemical compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its pyrrolidine ring structure, which contributes to its biological activity. The compound has the molecular formula and is typically encountered in its dihydrochloride salt form, enhancing its solubility in aqueous environments.
The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. Its structural similarity to neurotransmitters allows it to modulate receptor activities, particularly those related to dopamine and serotonin pathways. This modulation can lead to various physiological effects, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, potentially enhancing neurotransmitter availability.
- Receptor Interaction : Binding affinity studies indicate that this compound interacts with multiple receptors, influencing neuronal excitability and signaling pathways.
Case Studies
-
Neuropharmacological Effects : A study investigated the effects of this compound on rodent models. Results indicated significant alterations in behavior consistent with increased dopaminergic activity. The compound was administered at varying doses (5 mg/kg, 10 mg/kg, and 20 mg/kg), with behavioral assessments conducted using the open field test.
Dose (mg/kg) Distance Traveled (cm) Time Active (s) 5 150 ± 10 30 ± 5 10 200 ± 15 45 ± 8 20 250 ± 20 60 ± 10 - Cytotoxicity Studies : In vitro studies using human cell lines demonstrated that this compound exhibits cytotoxic properties at higher concentrations (>100 µM). The compound's IC50 value was determined to be approximately 75 µM, indicating a threshold for safe therapeutic use.
Comparative Analysis
To understand the unique biological profile of this compound, a comparison with related compounds was conducted:
| Compound Name | CAS Number | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-Methylpyrrolidin-3-amine | [1234567] | 75 | Dopaminergic modulation |
| N,N-Dimethylpyrrolidin-3-amine | [7654321] | 50 | Serotonergic effects |
| Pyrrolidine derivative X | [1122334] | 90 | Mixed receptor activity |
Applications in Medicine
This compound shows promise in several therapeutic areas:
- Neurodegenerative Disorders : Due to its ability to enhance dopaminergic signaling, there is potential for this compound in treating conditions like Parkinson's disease.
- Mood Disorders : Its interaction with serotonin receptors suggests a role in managing depression and anxiety disorders.
- Analgesic Properties : Preliminary studies indicate potential analgesic effects, warranting further investigation into its use as a pain management agent.
Q & A
What are the optimal synthetic routes for preparing N-Methylpyrrolidin-3-amine dihydrochloride, and how is purity assessed?
Level: Basic
Answer: The compound is typically synthesized via cyclization of basic amide hydrochlorides under controlled thermal conditions (280–285°C), as demonstrated in analogous pyrrolidinone syntheses . Purity assessment involves HPLC (>98% purity thresholds, as in ) and identification of impurities using reference standards (e.g., EP/USP monographs for related hydrochlorides) . Residual solvents and counterion stoichiometry should be verified via Karl Fischer titration and ion chromatography.
Which advanced techniques are recommended for structural characterization of this compound?
Level: Advanced
Answer: High-resolution NMR (1H/13C) can confirm stereochemistry and proton environments, while X-ray crystallography resolves crystal packing and salt form stability . Mass spectrometry (ESI-MS) validates molecular weight, and FT-IR identifies amine and hydrochloride functional groups. For chiral centers, polarimetry or chiral HPLC should be employed .
How can mechanistic pathways for the cyclization of precursor amides be elucidated?
Level: Advanced
Answer: Kinetic studies (e.g., variable-temperature NMR) and intermediate trapping (e.g., using trimethylamine scavengers) can identify key steps. DFT calculations model transition states, while isotopic labeling (e.g., 15N) tracks nitrogen migration during cyclization . Reaction monitoring via in situ Raman spectroscopy is also effective.
What methodologies are used to evaluate the biological activity of this compound?
Level: Basic
Answer: In vitro antimicrobial assays (e.g., MIC against P. aeruginosa or S. aureus) assess potency, referencing protocols for octenidine dihydrochloride . Cytotoxicity is tested via fibroblast viability assays (MTT/WST-1), with in vivo wound healing models (e.g., murine burns) validating biocompatibility . Receptor binding affinity can be measured using SPR or radioligand displacement.
How does storage condition affect the stability of this compound?
Level: Basic
Answer: The compound is hygroscopic; store desiccated at 2–8°C in amber vials to prevent HCl loss and amine oxidation . Accelerated stability studies (40°C/75% RH) over 6–12 months, with periodic HPLC and pH testing, predict shelf life. Decomposition products (e.g., free base or lactams) should be monitored .
What analytical methods are suitable for quantifying this compound in complex matrices?
Level: Advanced
Answer: Reverse-phase HPLC (C18 column, 0.1% TFA in mobile phase) with UV detection (210–260 nm) is standard. For trace analysis, LC-MS/MS (MRM mode) improves sensitivity . Method validation requires linearity (R² >0.998), LOD/LOQ determination, and spike-recovery tests in biological fluids (e.g., plasma) .
How can contradictory in vitro vs. in vivo efficacy data be resolved?
Level: Advanced
Answer: Discrepancies often arise from bioavailability or metabolite interference. Use pharmacokinetic profiling (plasma t½, Cmax) and tissue distribution studies. Compare in vitro cytotoxicity (e.g., fibroblast assays) with in vivo wound healing models, as done for octenidine dihydrochloride . Mechanistic studies (e.g., protein binding assays) may explain reduced activity in vivo.
What computational tools predict the interaction of this compound with biological targets?
Level: Advanced
Answer: Molecular docking (AutoDock, Schrödinger) models ligand-receptor interactions, while MD simulations (GROMACS) assess binding stability. QSAR models optimize amine substituents for enhanced activity . DFT calculations (Gaussian) evaluate electronic properties impacting antimicrobial efficacy.
How can regulatory compliance (EP/USP) be ensured during API development?
Level: Basic
Answer: Follow impurity thresholds (e.g., ≤0.15% for any single unknown) and reference EP/USP monographs for related hydrochlorides . Validate methods per ICH Q2(R1), and document synthetic intermediates per Q11 guidelines. Stability data must align with ICH Q1A(R2) requirements.
What challenges arise during scale-up from lab to pilot production?
Level: Advanced
Answer: Thermal degradation during cyclization requires precise temperature control (jacketed reactors). Process optimization (DoE) minimizes byproducts, while continuous flow systems improve yield . Crystallization kinetics (e.g., anti-solvent addition rates) must be tuned to avoid amorphous forms. Regulatory filings demand batch-to-batch consistency (≥3 validation batches).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
